N',2-dihydroxy-3-methylbutanimidamide

Description

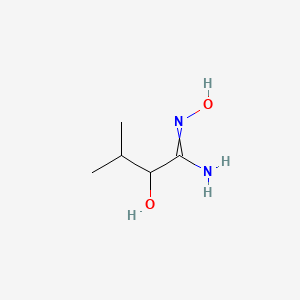

N',2-Dihydroxy-3-methylbutanimidamide (CAS 1394306-93-4), also referred to as (1E)-N',2-dihydroxy-3-methylbutanimidamide, is an imidamide derivative characterized by a butanimidamide backbone with hydroxy groups at the N' and C2 positions and a methyl substituent at C3 . The compound is commercially available with a purity of 97% and is supplied by multiple vendors, indicating its relevance in synthetic and pharmaceutical research .

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N',2-dihydroxy-3-methylbutanimidamide |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) |

InChI Key |

JRSZQLQXQAIFFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=NO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using sodium borohydride to yield the desired compound. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Methanol or ethanol

Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of N’,2-dihydroxy-3-methylbutanimidamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed

Oxidation: Formation of 3-methyl-2-butanone derivatives.

Reduction: Formation of 3-methylbutan-2-amine derivatives.

Substitution: Formation of halogenated derivatives of N’,2-dihydroxy-3-methylbutanimidamide.

Scientific Research Applications

N’,2-dihydroxy-3-methylbutanimidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related imidamide and amide derivatives, highlighting differences in substituents, chain length, and purity:

| Compound Name | CAS Number | Purity | Key Structural Features |

|---|---|---|---|

| N',2-Dihydroxy-3-methylbutanimidamide | 1394306-93-4 | 97% | Butanimidamide backbone; hydroxy groups at N' and C2; methyl at C3 (E-configuration) |

| (1Z)-N',2-Dihydroxy-2-phenylethanimidamide | 1923816-11-8 | 95% | Ethanimidamide backbone; hydroxy at N' and C2; phenyl substituent at C2 (Z-configuration) |

| (1Z)-N',3-Dihydroxypropanimidamide | 53370-50-6 | 95% | Propanimidamide backbone; hydroxy groups at N' and C3 (shorter chain) |

| (2S,3S)-2,3-Dihydroxy-N,N,N',N'-tetramethylbutanediamide | 63126-52-3 | 98% | Butanediamide backbone; dihydroxy at C2/C3; tetramethyl groups (amide vs. imidamide) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N/A | N/A | Benzamide backbone; hydroxy and dimethyl groups; N,O-bidentate directing group |

Functional and Commercial Considerations

- Reactivity: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H bond functionalization .

- Purity and Availability : The target compound’s higher purity (97%) compared to analogues (95–98%) suggests optimized synthetic protocols. Multiple suppliers enhance accessibility for industrial applications .

Biological Activity

N',2-Dihydroxy-3-methylbutanimidamide, also known by its chemical structure and CAS number 1394306-93-4, has garnered attention in recent research due to its potential biological activity. This article aims to consolidate findings from various studies, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups and an amidine functional group. Its molecular formula is CHNO, with a molecular weight of 132.16 g/mol. The structural features suggest potential interactions with biological macromolecules, particularly enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 1394306-93-4 |

Enzymatic Interactions

Research indicates that this compound may act as an inhibitor or modulator of various enzymes. The presence of hydroxyl groups enhances its ability to interact with nucleophilic sites on proteins, suggesting a mechanism of action that involves covalent modification or competitive inhibition.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted that this compound effectively inhibited certain enzymes involved in metabolic pathways, demonstrating a dose-dependent response. This suggests potential applications in conditions where enzyme modulation is beneficial, such as metabolic disorders.

- Cellular Effects : In vitro studies have shown that this compound influences cell viability and proliferation. Specifically, it has been observed to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

- Oxidative Stress Response : The compound has been implicated in modulating oxidative stress markers in cellular models. It appears to reduce reactive oxygen species (ROS) levels while enhancing antioxidant enzyme activity, which may contribute to its protective effects against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Modification : The hydroxyl groups may facilitate interactions with thiol groups in proteins, leading to changes in enzyme activity.

- Redox Cycling : The compound may participate in redox reactions that influence cellular oxidative states.

- Signal Transduction Modulation : By affecting pathways related to cell survival and apoptosis, it may play a role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.